molecular formula C9H10O3 B077762 (s)-Atrolactic acid CAS No. 13113-71-8

(s)-Atrolactic acid

Número de catálogo: B077762
Número CAS: 13113-71-8
Peso molecular: 166.17 g/mol
Clave InChI: NWCHELUCVWSRRS-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Atrolactic acid (α-hydroxy-α-methylphenylacetic acid) is a chiral carboxylic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . It is structurally characterized by a phenyl group and a methyl group attached to the α-carbon of the hydroxyl-substituted acetic acid backbone, conferring stereochemical complexity. The compound exists as a white to light yellow crystalline powder with a melting point of 88–95°C and a specific optical rotation of [α]D³⁰ +22.6° to +37.3° (ethanol) in its enantiomerically enriched (S)-form .

Actividad Biológica

(S)-Atrolactic acid, a stereoisomer of lactic acid, has garnered attention in various fields of biological research due to its unique properties and potential applications. This compound is primarily produced through fermentation processes and is known for its role in metabolic pathways, particularly in lactic acid bacteria (LAB). Understanding the biological activity of this compound is crucial for its applications in food science, medicine, and biotechnology.

  • Chemical Formula : C3H6O3
  • Molecular Weight : 90.08 g/mol
  • Structure : this compound is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a three-carbon backbone.

Biological Functions

This compound exhibits various biological activities that can be categorized into several key areas:

1. Metabolic Role

This compound plays a significant role in anaerobic metabolism, particularly in the fermentation processes of LAB. It is produced during glycolysis and serves as an important energy source for various microorganisms.

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cells. For instance, research indicates that exopolysaccharides produced by LAB can enhance the antioxidant capacity of this compound, providing protective effects against oxidative damage in Caco-2 cells .

3. Immunomodulatory Effects

This compound has been linked to immunomodulatory activities. It can stimulate the production of immune factors such as immunoglobulin A (IgA) and enhance the activity of T-helper cells. This immunomodulation is particularly relevant in gastrointestinal health, where it aids in maintaining gut homeostasis and protecting against pathogens .

4. Antimicrobial Properties

The compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated that this compound can inhibit the growth of harmful bacteria by disrupting their metabolic processes, thereby enhancing the competitive advantage of beneficial LAB in the gut microbiota .

Case Study 1: Lactic Acidosis in Clinical Settings

In clinical scenarios, elevated levels of lactic acid, including this compound, have been associated with conditions such as lactic acidosis. A study involving HIV-infected patients indicated that hyperlactatemia could lead to significant metabolic disruptions, highlighting the importance of monitoring lactate levels during treatment with nucleoside reverse transcriptase inhibitors (NRTIs) .

Case Study 2: Probiotic Applications

Research on probiotics has shown that strains producing this compound can improve gut health by modulating the intestinal microbiome and enhancing immune responses. For example, Lactobacillus plantarum has been noted for its ability to produce exopolysaccharides that synergistically work with this compound to boost immune functions and protect against gastrointestinal infections .

Research Findings

StudyFindings
Liu et al., 2024Identified strong antioxidant activity of LAB-derived exopolysaccharides when combined with this compound .
Nature Research, 2024Demonstrated that lithium carbonate can mitigate lactic acid-induced immunosuppression in CD8+ T cells .
PNAS StudyHighlighted the role of gut microbiota in modifying fatty acid metabolism through lactate production .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(S)-Atrolactic acid has been identified as an important compound in pharmaceutical research. Its structural characteristics allow it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effects on various bacterial strains, contributing to the development of new antimicrobial agents. For instance, studies have shown that it can inhibit the growth of certain pathogens, which may lead to its use in formulating new antibiotics or preservatives in food and pharmaceutical products .

Chiral Synthesis

As a chiral molecule, this compound is valuable in asymmetric synthesis. It serves as a building block for synthesizing other chiral compounds, which are crucial in developing pharmaceuticals with specific enantiomeric properties. The ability to produce enantiomerically pure compounds is essential for ensuring the efficacy and safety of drugs .

Drug Development

This compound is being explored for its potential as a drug candidate or as part of drug formulations. Its interaction with biological targets such as enzymes has implications for drug design and development, particularly in targeting metabolic pathways .

Biotechnological Applications

The biotechnological applications of this compound are primarily linked to its role as a metabolite in various biochemical processes.

Metabolic Engineering

In metabolic engineering, this compound is utilized to enhance the production of valuable metabolites through engineered microorganisms. Its incorporation into metabolic pathways can lead to improved yields of desired products in fermentation processes .

Food Industry

This compound is also relevant in the food industry as a flavoring agent and preservative. Its presence can enhance the sensory attributes of food products while providing antimicrobial benefits, thus extending shelf life .

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science.

Biodegradable Polymers

This compound can be polymerized to form polylactic acid (PLA), a biodegradable thermoplastic that has gained popularity due to its environmental benefits. PLA derived from this compound is used in packaging materials, disposable cutlery, and other applications where biodegradability is advantageous .

Composite Materials

Research has shown that incorporating this compound into composite materials can enhance mechanical properties and thermal stability. These composites have potential applications in automotive parts and other industrial components where lightweight and strength are critical .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at certain concentrations, suggesting its potential use as a natural preservative in food products .

Case Study 2: Polymer Development

Research focused on developing PLA from this compound demonstrated that varying the polymerization conditions could optimize the mechanical properties of the resulting materials for specific applications, such as packaging and biomedical devices .

Q & A

Basic Research Questions

Q. What are the established enantioselective synthesis methods for (S)-Atrolactic acid, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : this compound is typically synthesized via asymmetric catalysis or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic mixtures can achieve high enantiomeric excess (ee) under optimized pH (6.5–7.5) and temperature (30–40°C) conditions . Validation requires chiral HPLC or polarimetry, with purity benchmarks ≥98% ee for pharmacological studies .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is preferred for volatile derivatives. For non-volatile forms, reverse-phase HPLC with UV detection (λ = 210–220 nm) provides robust quantification. Method validation must include recovery rates (≥90%), limit of detection (LOD < 0.1 µg/mL), and inter-day precision (RSD < 5%) .

Q. How is this compound applied in studying microbial quorum-sensing inhibition, and what are key experimental controls?

  • Methodological Answer : In microbial assays, this compound is tested at sub-inhibitory concentrations (0.1–1 mM) to assess biofilm disruption. Controls must include: (1) solvent-only blanks (e.g., DMSO), (2) racemic atrolactic acid for stereospecificity comparison, and (3) positive controls like furanones. Data interpretation should account for strain-specific metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in cell permeability or assay endpoints (e.g., IC₅₀ vs. EC₅₀). A meta-analysis of raw datasets, standardized to common metrics (e.g., µM concentrations), combined with sensitivity analysis for pH and temperature, can identify confounding variables. Replication in isogenic cell lines or organoid models reduces biological noise .

Q. What are the critical considerations for designing in vivo pharmacokinetic studies of this compound to ensure translational relevance?

  • Methodological Answer : Key factors include:

  • Dosing route : Intravenous vs. oral administration affects bioavailability; plasma protein binding assays (≥90% bound to albumin) inform dose adjustments.
  • Metabolite profiling : LC-MS/MS to track chiral stability and identify glucuronide conjugates.
  • Ethical compliance : Adherence to institutional animal care protocols (e.g., 3Rs principles) and transparent reporting of attrition rates .

Q. How do solvent polarity and column chemistry impact chiral separation efficiency of this compound during preparative-scale purification?

  • Methodological Answer : Polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), achieve baseline separation in normal-phase mode (hexane:isopropanol, 90:10 v/v). Optimization requires:

  • Column temperature : 25–30°C to balance resolution and run time.
  • Flow rate : 1.0 mL/min for analytical scales; scalability to 50 mL/min for preparative HPLC requires pressure tolerance ≥200 bar .

Q. Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in heterogeneous cell populations?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves, with bootstrap resampling (n = 1000 iterations) to estimate 95% confidence intervals. For heterogeneous populations, mixed-effects models account for intra- and inter-cluster variability. Open-source tools like R/Bioconductor ensure reproducibility .

Q. How should researchers address potential biases in literature reviews on the ecological roles of this compound?

  • Methodological Answer : Systematic reviews must include:

  • Inclusion/exclusion criteria : Peer-reviewed studies with full experimental protocols.
  • Risk of bias assessment : Use tools like SYRCLE’s RoB tool for animal studies or GRADE for clinical relevance.
  • Data synthesis : Forest plots to visualize effect sizes and heterogeneity (I² statistic) .

Q. Ethical and Collaborative Considerations

Q. What protocols ensure ethical data sharing for studies involving this compound while protecting intellectual property?

  • Methodological Answer : Data repositories (e.g., Zenodo, ChEMBL) require FAIR (Findable, Accessible, Interoperable, Reusable) compliance. Metadata should specify chiral purity, assay conditions, and licensing (e.g., CC BY-NC 4.0). Patent-pending findings necessitate embargo periods and material transfer agreements (MTAs) .

Q. How can interdisciplinary teams optimize workflows for this compound research spanning synthetic chemistry and bioassays?

  • Methodological Answer : Agile project management tools (e.g., Jira, Trello) align milestones across synthetic (e.g., scale-up timelines) and biological (e.g., assay validation) teams. Regular cross-disciplinary reviews mitigate bottlenecks, such as compound solubility issues in bioassays .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Mandelic Acid (α-Hydroxyphenylacetic Acid)

Structural Differences :

  • Lacks the α-methyl group present in atrolactic acid, resulting in a simpler structure (C₈H₈O₃) .

Physicochemical Properties :

  • Melting Point : 120–125°C (higher than atrolactic acid due to reduced steric hindrance).
  • Optical Rotation : [α]D²⁵ +154° (water) for (R)-mandelic acid .

Lactic Acid (2-Hydroxypropanoic Acid)

Structural Differences :

  • Aliphatic backbone (C₃H₆O₃) without aromaticity .

Physicochemical Properties :

  • Melting Point : 16.8°C (significantly lower due to lack of aromatic stabilization).
  • Optical Rotation : [α]D²⁵ −14.2° (water) for (R)-lactic acid .

3-Hydroxypropionic Acid (3-HP)

Structural Differences :

  • Shorter carbon chain (C₃H₆O₃) with a β-hydroxyl group .

Physicochemical Properties :

  • Melting Point : −17°C (liquid at room temperature).
  • Hydrophilicity : Higher than atrolactic acid due to absence of aromatic groups.

Comparative Data Table

Property (S)-Atrolactic Acid Mandelic Acid Lactic Acid 3-Hydroxypropionic Acid
Molecular Formula C₉H₁₀O₃ C₈H₈O₃ C₃H₆O₃ C₃H₆O₃
Melting Point 88–95°C 120–125°C 16.8°C −17°C
Optical Rotation +22.6° to +37.3° (ethanol) +154° (water) −14.2° (water) N/A (achiral)
Synthesis Nitrile hydrolysis , Pd-catalyzed arylation Cyanohydrin hydrolysis Fermentation Microbial fermentation
Applications Chiral auxiliaries , enzyme studies Dermatology Biopolymers Acrylate precursors

Research Findings and Key Contrasts

  • Enantiomeric Resolution : Atrolactic acid’s α-methyl group complicates resolution compared to mandelic acid, requiring multiple recrystallizations (60.6% e.e. achieved after six cycles) .
  • Stereochemical Utility : Atrolactic acid esters (e.g., 2-methylbutyl atrolactate) exhibit distinct NMR chemical shifts for diastereomers (Δδ = 0.5–1.0 ppm for OCH₂CH protons), aiding stereochemical analysis .
  • Biological Interactions : Atrolactic acid binds mandelate racemase with higher affinity than mandelic acid due to additional hydrophobic interactions with the α-methyl group .

Propiedades

IUPAC Name

(2S)-2-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCHELUCVWSRRS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13113-71-8
Record name Atrolactic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-atrolactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATROLACTIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Y6G519RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
[Compound]
Name
aryllactic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

The analysis of phenyllactic acid was initially plagued with the same problems discussed for phenylglycine and 2-chloromandelic acid. However, in this case, adjustment of the solvent concentration in the nonchiral HPLC method led to a shift in the retention time of the acid, so that it no longer coeluted with the cell lysate peak. Following this, no problems were encountered with either the nonchiral or chiral methods. Representative nonchiral chromatograms of the product (1.9 min) and cyanohydrin substrate (3.7 min) are shown in FIG. 8A, while the chiral analysis of the acid is shown in FIG. 8B, with the L-enantiomer eluting at 2 min and the opposite enantiomer at 6 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-Atrolactic acid
Reactant of Route 2
Reactant of Route 2
(s)-Atrolactic acid
Reactant of Route 3
Reactant of Route 3
(s)-Atrolactic acid
Reactant of Route 4
(s)-Atrolactic acid
Reactant of Route 5
Reactant of Route 5
(s)-Atrolactic acid
Reactant of Route 6
Reactant of Route 6
(s)-Atrolactic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.